molecular formula C16H13NO3 B1613132 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID CAS No. 300365-79-1

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID

Cat. No.: B1613132
CAS No.: 300365-79-1
M. Wt: 267.28 g/mol
InChI Key: KBXWLAQHWUNMMX-UHFFFAOYSA-N
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Description

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID (CAS 300365-79-1) is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28. This indole-2-carboxylic acid derivative serves as a promising scaffold in medicinal chemistry research, particularly in the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Recent studies have demonstrated that the indole-2-carboxylic acid core can chelate the two Mg2+ ions within the active site of HIV-1 integrase, a mechanism crucial for inhibiting the viral replication cycle . Structural optimizations of this core, including the introduction of specific substituents, have yielded potent inhibitors, with some derivatives showing significant activity in the low micromolar range (IC50 = 3.11 μM) . Beyond antiviral research, the indole-2-carboxylic acid structure is a recognized pharmacophore in oncology, applied in the development of potent and selective inhibitors of the anti-apoptotic protein Mcl-1, a target in hematological cancers . This product is offered for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-14-5-3-2-4-11(14)10-15(17)16(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWLAQHWUNMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625420
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300365-79-1
Record name 1-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Indole-2-carboxylic Acid Core

  • Starting from commercially available or synthesized indole-2-carboxylic acid or its ester derivatives.
  • Alternatively, synthesize indole-2-carboxylic acid via condensation of nitrotoluene with diethyl oxalate, catalyzed by ferrous hydroxide, followed by reduction with hydrazine hydrate.

Step 2: N-1 Arylation with 4-Methoxyphenyl Group

  • The 1-position of indole can be selectively arylated via transition-metal-catalyzed N-arylation reactions.
  • Typical methods include Buchwald-Hartwig amination or Ullmann-type coupling, where indole-2-carboxylic acid or its ester is reacted with 4-methoxyphenyl halide (e.g., 4-methoxyphenyl bromide or iodide) in the presence of a palladium or copper catalyst, base, and appropriate ligand.
  • Reaction conditions are optimized to achieve high yield and regioselectivity for N-1 substitution.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Characterization by NMR, IR, MS, and elemental analysis confirms the structure.

Representative Reaction Scheme

Step Reaction Reagents and Conditions Outcome
1 Synthesis of indole-2-carboxylic acid Nitroaromatic + Diethyl oxalate, Fe(OH)2 catalyst, condensation, reduction with hydrazine hydrate Indole-2-carboxylic acid
2 N-1 Arylation Indole-2-carboxylic acid + 4-methoxyphenyl bromide, Pd catalyst, base (e.g., NaOtBu), ligand, solvent (e.g., toluene), heat This compound
3 Purification Chromatography or recrystallization Pure target compound

Data Table: Key Parameters for N-1 Arylation Reaction

Parameter Typical Conditions Notes
Catalyst Pd(OAc)2 or Pd2(dba)3 Palladium source
Ligand BINAP, Xantphos, or similar Enhances selectivity
Base Sodium tert-butoxide (NaOtBu) Deprotonates indole NH
Solvent Toluene, Dioxane, or DMF Depends on solubility
Temperature 80–120 °C Elevated for efficient coupling
Reaction Time 12–24 hours Monitored by TLC or HPLC
Yield 60–85% Depends on substrate and conditions

Research Findings and Notes

  • The use of ferrous hydroxide catalyst in the initial synthesis of indole-2-carboxylic acid offers mild reaction conditions and high yield, making it industrially attractive.
  • Transition-metal-catalyzed N-arylation is a well-established method for selective N-1 substitution on indoles, allowing introduction of diverse aryl groups including 4-methoxyphenyl.
  • The methoxy substituent on the phenyl ring can influence the electronic properties and solubility of the final compound, which is relevant for biological activity.
  • Purification techniques must be chosen carefully to separate regioisomers if any N-2 substitution occurs, although optimized conditions minimize this.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 4-MeO-Ph-Indole-2-CA as an inhibitor of viral replication, particularly against HIV.

Case Study: HIV Integrase Inhibition

  • Research Findings : A derivative of indole-2-carboxylic acid demonstrated significant inhibitory activity against HIV integrase, with an IC50 value of 0.13 μM. The binding mode analysis showed that the compound effectively chelated Mg²⁺ ions in the active site of integrase, which is crucial for its function .
  • Data Table :
CompoundIC50 (μM)Mechanism
4-MeO-Ph-Indole-2-CA0.13Inhibits strand transfer by chelation
Control (RAL)12.41Standard integrase inhibitor

Anticancer Properties

The indole scaffold is well-known for its anticancer properties, and 4-MeO-Ph-Indole-2-CA is no exception.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Research Findings : A series of indole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The methoxy substitution at the 4-position was found to enhance cytotoxicity significantly compared to unsubstituted analogs .

Data Table :

Cell LineCompoundIC50 (μM)
HeLa4-MeO-Ph-Indole-2-CA10.06
MCF74-MeO-Ph-Indole-2-CA15.70

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor.

Case Study: α-Glucosidase Inhibition

  • Research Findings : In vitro assays revealed that derivatives of indole compounds, including those with a methoxy group, exhibited varying degrees of α-glucosidase inhibition. The presence of the methoxy group was essential for maintaining inhibitory activity .

Data Table :

Compoundα-Glucosidase IC50 (μM)
4-MeO-Ph-Indole-2-CA25.00
Unsubstituted Indole>100

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Replaces the indole core with a cyclopropane ring fused to a carboxylic acid.

Functional Implications :

  • Cyclopropane’s strain may enhance electrophilic reactivity, making it useful in synthetic intermediates.
  • The absence of aromaticity reduces π-π stacking interactions, which could limit bioavailability compared to indole derivatives.
Property 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid 1-(4-Methoxyphenyl)-2,2-Dimethylcyclopropanecarboxylic Acid
Core Structure Aromatic indole Strained cyclopropane
Reactivity Moderate (aromatic stabilization) High (ring strain)
Bioactivity Potential High (pharmacophore compatibility) Limited (lack of aromatic π-system)

1-(2-Methoxyethyl)-1H-Indole-2-Carboxylic Acid

Key Structural Differences :

  • Substitutes the 4-methoxyphenyl group with a 2-methoxyethyl chain on the indole nitrogen.

Functional Implications :

  • Reduced steric bulk may enhance binding flexibility in biological targets.

Commercial Availability :

  • Priced at $184–$1,473 per gram (95–97% purity), indicating niche production and higher costs compared to simpler indole derivatives .
Property 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid 1-(2-Methoxyethyl)-1H-Indole-2-Carboxylic Acid
Solubility Moderate (lipophilic aryl group) Higher (polar methoxyethyl chain)
Steric Effects High (bulky aryl substituent) Low (flexible alkyl chain)
Cost Not reported $184–$1,473/g

1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid

Key Structural Differences :

  • Replaces indole with a pyrazole ring (five-membered, two adjacent nitrogen atoms).

Functional Implications :

  • Higher melting point (212°C) and density (1.26 g/cm³) compared to indole derivatives suggest stronger intermolecular forces (e.g., hydrogen bonding).
Property 1-(4-Methoxyphenyl)-1H-Indole-2-Carboxylic Acid 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid
Aromatic System Indole (six-membered, one nitrogen) Pyrazole (five-membered, two nitrogens)
Melting Point Not reported 212°C
Pharmacological Targets Serotonin receptors, kinases Enzymes with metal-cofactor sites (e.g., COX-2)

Biological Activity

1-(4-Methoxy-Phenyl)-1H-Indole-2-Carboxylic Acid, often referred to as a derivative of indole, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential as an antiviral agent and its interactions with various biological targets.

Overview of Biological Activity

The compound exhibits significant biological activity, particularly in the context of antiviral research. Its structure allows it to interact with critical enzymes involved in viral replication, making it a candidate for drug development against various viral infections.

Key Biological Activities

  • Antiviral Properties : The compound has been shown to inhibit the activity of HIV-1 integrase, a crucial enzyme for viral replication. Studies indicate that derivatives of indole-2-carboxylic acid can effectively inhibit integrase strand transfer with IC50 values ranging from 12.41 to 47.44 μM .
  • Enzyme Inhibition : The presence of the methoxy group at the 4-position enhances the inhibitory potency against specific enzymes such as ALOX15, with reported IC50 values indicating selective inhibition .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. The methoxy substitution at the para position has been identified as a favorable modification that enhances inhibitory potency against viral targets.

Summary of SAR Findings

CompoundModificationIC50 (μM)Biological Activity
1Parent CompoundN/ABase Compound
24-Methoxy12.41HIV-1 Integrase Inhibitor
33-Methoxy18.52HIV-1 Integrase Inhibitor
4No Methoxy>50Reduced Activity

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives in various biological contexts:

  • HIV Integrase Inhibition :
    • Study : A recent study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase effectively, with compound modifications leading to improved binding interactions and reduced IC50 values .
    • Findings : Compounds with additional hydrophobic groups showed enhanced interaction with the integrase active site, suggesting a promising direction for therapeutic development.
  • Antioxidant and Anti-inflammatory Activities :
    • Research : Investigations into the antioxidant properties revealed that the compound could scavenge free radicals effectively, contributing to its potential anti-inflammatory effects .
    • Results : The antioxidant capacity was measured using various assays, demonstrating significant protective effects against oxidative stress in cellular models.
  • Cancer Cell Line Studies :
    • Evaluation : The compound's cytotoxic effects were evaluated against several cancer cell lines, including MCF-7 and A549. Results indicated varying degrees of inhibition depending on structural modifications .
    • Data Table :
      | Cell Line | IC50 (μM) | Remarks |
      |--------------|------------|-------------------------------|
      | MCF-7 | 0.65 | High potency |
      | A549 | 2.41 | Moderate potency |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism®.
  • ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines, adjusting for multiple comparisons (e.g., Tukey’s test) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID
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1-(4-METHOXY-PHENYL)-1H-INDOLE-2-CARBOXYLIC ACID

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